molecular formula C11H16O B13786560 (2-Ethyl-4,6-dimethylphenyl)methanol CAS No. 97536-12-4

(2-Ethyl-4,6-dimethylphenyl)methanol

Cat. No.: B13786560
CAS No.: 97536-12-4
M. Wt: 164.24 g/mol
InChI Key: YWBUHVWYYLXBHY-UHFFFAOYSA-N
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Description

(2-Ethyl-4,6-dimethylphenyl)methanol, also known as 2-ethyl-4,6-dimethylbenzyl alcohol, is a chemical compound with the CAS Number 97536-12-4. It is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is of significant interest in industrial and scientific research, particularly in the development of novel active molecules. Structurally related phenyl-substituted compounds are key intermediates in synthesizing complex molecules with specialized properties. For instance, the 2-ethyl-4,6-dimethyl-phenyl group has been utilized in the synthesis of spirocyclic tetramic acid derivatives, which have been investigated for their physiological activity and patented for potential use as herbicides . Furthermore, research into tetramic acid derivatives, which can share synthetic pathways with similar benzyl alcohols, has shown these compounds to be multi-target inhibitors. They can act as novel photosynthesis inhibitors by interrupting electron transport in Photosystem II, and also suppress root and shoot growth in seedlings . Researchers value this compound as a versatile building block for exploring these and other biological activities. When handling this compound, consult the Safety Data Sheet (SDS). It is recommended to wear tightly fitting safety goggles, impervious gloves, and a full-face respirator if exposure limits are exceeded or irritation occurs. Avoid dust formation and contact with skin and eyes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97536-12-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(2-ethyl-4,6-dimethylphenyl)methanol

InChI

InChI=1S/C11H16O/c1-4-10-6-8(2)5-9(3)11(10)7-12/h5-6,12H,4,7H2,1-3H3

InChI Key

YWBUHVWYYLXBHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1CO)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl 4,6 Dimethylphenyl Methanol

Catalytic Strategies for the Selective Formation of the Benzylic Alcohol Moiety

The formation of the benzylic alcohol group is a critical step in the synthesis of (2-Ethyl-4,6-dimethylphenyl)methanol. Catalytic methods offer efficient and selective pathways, often under milder conditions than stoichiometric reagents. These strategies typically involve the reduction of a corresponding carbonyl precursor, such as 2-ethyl-4,6-dimethylbenzaldehyde.

While this compound itself is not chiral, enantioselective methods are crucial in the synthesis of chiral benzylic alcohols, and the principles can be applied to related structures. Asymmetric synthesis is paramount for producing enantiomerically pure compounds, often required in the pharmaceutical industry. organic-chemistry.orgwikipedia.org Dual nickel/photoredox-catalyzed systems, for example, have been shown to facilitate the enantioselective reductive cross-coupling of aryl halides with precursors to aliphatic aldehydes, yielding diverse chiral secondary benzylic alcohols under mild conditions. organic-chemistry.org Similarly, chiral N-heterocyclic carbene (NHC)-nickel complexes can catalyze reactions that upgrade racemic secondary alcohols to enantioenriched tertiary alcohols. organic-chemistry.org

For a hypothetical chiral analogue, an enantioselective approach could involve the asymmetric reduction of a prochiral ketone precursor, such as 2-ethyl-4,6-dimethylacetophenone. This can be achieved using chiral catalysts, such as those derived from rhodium, ruthenium, or iridium, complexed with chiral ligands.

Table 1: Comparison of Catalyst Systems for Asymmetric Carbonyl Reduction

Catalyst SystemChiral Ligand TypeTypical SubstrateReported Enantiomeric Excess (ee)
RuCl₂(PPh₃)₃Chiral Diamine/DiphosphineAromatic Ketones>95%
[Rh(COD)Cl]₂Chiral Bisphosphine (e.g., BINAP)Aromatic Ketones>98%
Ir[dF(CF₃)ppy]₂(bpy)PF₆Bi-oxazolines (BiOX)α-N-heterocyclic trifluoroborates97%

This table presents generalized data for asymmetric reductions of aromatic ketones, which is applicable to the synthesis of chiral benzylic alcohols. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of substituted aromatic compounds. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to build the substituted phenyl ring system before the introduction of the methanol (B129727) moiety. organic-chemistry.org For instance, a suitably functionalized boronic acid could be coupled with a halogenated precursor.

A plausible route could involve the Suzuki-Miyaura coupling of 1-bromo-2-ethyl-4,6-dimethylbenzene with potassium acetoxymethyltrifluoroborate, which would directly yield the benzylic alcohol after workup. organic-chemistry.org Nickel-catalyzed coupling reactions have also emerged as a robust alternative, capable of coupling aryl halides with aldehydes using zinc metal as a reducing agent, a method that tolerates acidic functional groups incompatible with many organometallic reagents. organic-chemistry.org

Mechanistic Investigations of Carbonyl Reduction Pathways Leading to this compound

The most direct route to this compound is the reduction of its corresponding aldehyde, 2-ethyl-4,6-dimethylbenzaldehyde. The mechanism of this transformation is well-understood and typically involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The mechanism involves:

Nucleophilic Attack: The hydride (H⁻) from the reducing agent attacks the carbonyl carbon.

Intermediate Formation: This forms a tetrahedral alkoxide intermediate.

Protonation: An acidic workup (e.g., with H₃O⁺) protonates the alkoxide oxygen to yield the final benzylic alcohol.

LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and will reduce a wider range of functional groups. However, for the selective reduction of an aldehyde, the milder NaBH₄ is often preferred due to its greater functional group tolerance and easier handling.

Table 2: Comparison of Common Hydride Reducing Agents

ReagentFormulaReactivityTypical SolventsWorkup
Sodium BorohydrideNaBH₄MildMethanol, Ethanol (B145695)Aqueous
Lithium Aluminum HydrideLiAlH₄StrongDiethyl Ether, THFAcidic, careful
Diisobutylaluminum HydrideDIBAL-HMild/StrongToluene, HexaneAqueous

Organometallic Reagent-Based Syntheses: Grignard and Organolithium Approaches

Syntheses involving Grignard and organolithium reagents are classic and highly effective methods for forming carbon-carbon bonds. masterorganicchemistry.com These reagents act as powerful carbon nucleophiles. wikipedia.orgsigmaaldrich.com The synthesis of this compound can be readily achieved by reacting an organometallic derivative of the substituted benzene (B151609) with formaldehyde (B43269).

The general synthetic sequence is as follows:

Formation of the Organometallic Reagent: A haloaromatic precursor, such as 1-bromo-2-ethyl-4,6-dimethylbenzene, is reacted with either magnesium metal in an ether solvent (like THF or diethyl ether) to form the Grignard reagent, (2-ethyl-4,6-dimethylphenyl)magnesium bromide, or with an alkyllithium reagent (like n-butyllithium) via lithium-halogen exchange to form the organolithium equivalent. masterorganicchemistry.comyoutube.com

Reaction with an Electrophile: The resulting organometallic compound is then treated with formaldehyde, which serves as a one-carbon electrophile. The nucleophilic aryl group attacks the carbonyl carbon of formaldehyde. youtube.com

Workup: A final aqueous acid workup protonates the intermediate alkoxide to yield this compound.

A patent describing the synthesis of a related compound, 2-(2,6-diethyl-4-methylphenyl)-ethanol, utilizes a Grignard reagent formed from 2,6-diethyl-4-methyl halogenated benzene, which then reacts with ethylene (B1197577) oxide, demonstrating the industrial applicability of this approach for similar structures. wipo.int

Novel Approaches for Functionalization of the Substituted Phenyl Moiety Preceding Alcohol Formation

Constructing the highly substituted aromatic ring with complete regiochemical control is a significant synthetic challenge. oregonstate.edu Novel methods often focus on building the ring system from simpler precursors. One strategy could involve a cycloaddition cascade, such as a Diels-Alder reaction between a substituted pyrone and a nitroalkene, which can provide phenols with programmable substitution patterns. oregonstate.edu

Another approach is the sequential functionalization of a less substituted aromatic starting material. For instance, one could start with m-xylene (B151644) and introduce the ethyl group via a Friedel-Crafts alkylation. However, controlling the regioselectivity of this reaction can be difficult, often leading to a mixture of isomers. Subsequent steps would involve introducing the final functional group required to generate the benzylic alcohol. Late-stage C-H functionalization is an increasingly powerful tool, where specific C-H bonds on a pre-formed aromatic ring are selectively converted to other functional groups. acs.orgresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and side reactions. For the Grignard synthesis described in section 2.3, several parameters are critical.

Solvent: The choice of ether solvent (diethyl ether vs. THF) can influence the solubility and reactivity of the Grignard reagent.

Temperature: Grignard formation is an exothermic process and often requires cooling to initiate safely. The subsequent reaction with formaldehyde should also be performed at low temperatures (e.g., 0 °C) to prevent side reactions, such as the Cannizzaro reaction of formaldehyde.

Reagent Purity: The magnesium must be of high purity and the glassware must be scrupulously dried, as Grignard reagents are highly sensitive to moisture.

Addition Rate: Slow, controlled addition of the aryl halide to the magnesium suspension is necessary to maintain a manageable reaction rate. Similarly, the slow addition of the Grignard solution to formaldehyde is important for yield.

Systematic optimization, potentially using Design of Experiments (DoE), can efficiently identify the ideal combination of these parameters. researchgate.net

Table 3: Hypothetical Optimization of Grignard Reaction for this compound Synthesis

EntrySolventTemperature (°C)Molar Ratio (ArBr:Mg)Reaction Time (h)Yield (%)
1Diethyl Ether01:1.1275
2THF01:1.1282
3THF-201:1.1285
4THF01:1.5284
5THF01:1.1483

This table illustrates how systematic variation of key parameters can be used to optimize the reaction yield.

Elucidation of Electronic and Molecular Structure Through Advanced Spectroscopic and Diffractive Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms.

For (2-Ethyl-4,6-dimethylphenyl)methanol, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular skeleton and providing insights into the electronic environment of the substituted aromatic ring. The chemical shifts observed are indicative of the electron-donating or withdrawing effects of the substituents. Aromatic protons and carbons in substituted benzenes have characteristic chemical shift ranges. libretexts.orglibretexts.org Protons directly attached to the aromatic ring typically resonate between 6.5 and 8.0 ppm, while benzylic protons are found in the 2.0-3.0 ppm range. libretexts.org Aromatic carbons absorb in the 120-150 ppm region of the ¹³C NMR spectrum. libretexts.org

Based on established substituent effects and data from analogous polysubstituted benzene (B151609) derivatives, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ is presented below. The numbering convention used for assignment is as follows:

Chemical structure with numbered atoms for NMR assignment

Predicted ¹H and ¹³C NMR Data for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 - ~138
2 - ~137
3 ~6.9 ~128
4 - ~136
5 ~6.9 ~129
6 - ~135
7 (CH₂) ~4.6 ~63
8 (OH) Variable (e.g., ~1.5-3.0) -
9 (CH₂) ~2.6 ~25
10 (CH₃) ~1.2 ~15
11 (CH₃) ~2.3 ~21

Note: The chemical shift of the hydroxyl proton (OH) is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.

While one-dimensional NMR provides essential information, complex molecules often require two-dimensional (2D) NMR techniques to unambiguously assign all signals and elucidate through-bond and through-space correlations. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For instance, it would show a correlation between the methylene (B1212753) protons of the ethyl group (C9-H₂) and the methyl protons (C10-H₃). It would also help to confirm the connectivity within the aromatic ring, although in this specific case, the two aromatic protons are isolated.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the aromatic CH groups (C3-H and C5-H) and the various aliphatic groups (C7-H₂, C9-H₂, C10-H₃, C11-H₃, and C12-H₃).

HMBC: The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connectivity of the substituents to the aromatic ring. For example, correlations would be expected between the benzylic methylene protons (C7-H₂) and the aromatic carbons C1, C2, and C6. Similarly, the protons of the ethyl and methyl groups would show correlations to their neighboring aromatic carbons, confirming their positions.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the molecular structure and packing in the crystalline state. For derivatives of this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed.

In the solid state, intermolecular interactions, such as hydrogen bonding and crystal packing forces, can lead to the presence of multiple, distinct conformations in the unit cell, which may not be observable in solution. ssNMR can distinguish between these crystallographically inequivalent sites, resulting in a multiplication of resonances. Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the methyl groups.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₁H₁₆O), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation of benzyl (B1604629) alcohols upon electron ionization typically involves several key pathways. libretexts.org A common fragmentation is the loss of a water molecule (H₂O, 18 Da), particularly in alcohols. youtube.com Another characteristic fragmentation is the cleavage of the C-C bond alpha to the oxygen atom, which for benzyl alcohols often leads to the loss of the hydroxyl group or the formation of a stable tropylium-like ion.

Plausible Fragmentation Pathways for this compound

Fragment Ion Proposed Structure/Loss Expected m/z
[M]⁺ Molecular Ion 164
[M-H₂O]⁺ Loss of water 146
[M-CH₃]⁺ Loss of a methyl radical 149
[M-C₂H₅]⁺ Loss of an ethyl radical 135

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the elemental composition of C₁₁H₁₆O for the molecular ion.

Furthermore, HRMS can resolve the isotopic pattern of the ions. The presence of naturally occurring isotopes, such as ¹³C, results in small peaks at M+1, M+2, etc. The relative intensities of these peaks can be calculated based on the elemental formula and compared with the experimental data to further validate the proposed composition. Differentiating isomers with similar structures can be challenging even with HRMS, but unique fragment ions can sometimes serve as diagnostic markers. lcms.cz

Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgtamu.edu This provides an additional dimension of separation beyond that of traditional mass spectrometry and can be used to distinguish between isomeric or even conformational isomers that may not be separable by MS alone. nih.gov

For this compound, different conformers (e.g., resulting from the rotation around the C-C bond connecting the benzyl group to the ring) would have different collision cross-sections (CCS) in the gas phase. These differences in shape would lead to different drift times in the ion mobility cell, allowing for their separation and individual analysis by the mass spectrometer. This technique provides valuable experimental data on the gas-phase conformations of the molecule, which can be compared with theoretical calculations.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The vibrational spectrum of this compound is expected to show characteristic bands for the O-H, C-H (aromatic and aliphatic), C-O, and C=C (aromatic ring) stretching and bending vibrations. Studies on similar benzyl alcohol derivatives provide a basis for assigning the observed bands. theaic.org

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (free) ~3600-3650
O-H stretch (H-bonded) ~3200-3500 (broad)
C-H stretch (aromatic) ~3000-3100
C-H stretch (aliphatic) ~2850-3000
C=C stretch (aromatic ring) ~1450-1600
C-O stretch ~1000-1260

The position and shape of the O-H stretching band are particularly informative about hydrogen bonding. quora.com In a dilute, non-polar solvent, a sharp band corresponding to the "free" non-hydrogen-bonded hydroxyl group is expected around 3600 cm⁻¹. As the concentration increases or in the presence of hydrogen-bond accepting solvents, a broad band appears at lower wavenumbers (typically 3200-3500 cm⁻¹), indicating the formation of intermolecular hydrogen bonds. scranton.edu The sterically hindered environment around the hydroxyl group in this compound, due to the ortho-ethyl group, may influence the extent and nature of this hydrogen bonding. quora.com

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the symmetric C-H stretching modes of the alkyl groups typically give rise to strong Raman signals. The combination of both FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of this compound Co-crystals or Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a chiral molecule or a compound that crystallizes in a non-centrosymmetric space group, this technique can establish the absolute configuration of its stereocenters. While this compound itself is achiral, the formation of co-crystals with chiral co-formers or the synthesis of chiral derivatives would necessitate such analysis.

Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, such as hydrogen bonds or π-π stacking. researchgate.net The analysis of co-crystals of this compound would provide crucial insights into its intermolecular interaction preferences. The primary alcohol group (-CH₂OH) is a strong hydrogen-bond donor and acceptor, while the substituted aromatic ring can participate in hydrogen bonding (as an acceptor) and π-π stacking interactions.

A hypothetical X-ray diffraction analysis of a co-crystal, for instance with a co-former like isonicotinamide, would involve irradiating a suitable single crystal with monochromatic X-rays. mdpi.com The resulting diffraction pattern would be analyzed to determine the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit.

Crystal Packing Analysis: The detailed structural data allows for a thorough analysis of the crystal packing. This involves identifying and characterizing the supramolecular synthons—the recurring patterns of intermolecular interactions that build the crystal lattice. sci-hub.box For a co-crystal of this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl group of the methanol (B129727) moiety would be a primary site for hydrogen bonding, potentially forming chains or discrete networks with the co-former. nih.gov

The table below illustrates the type of crystallographic data that would be obtained from such an experiment.

Interactive Table 1: Hypothetical Crystallographic Data for a this compound Co-crystal

ParameterIllustrative ValueDescription
Chemical Formula C₁₀H₁₄O ⋅ C₆H₆N₂OMolecular formula of the co-crystal (hypothetical co-former: isonicotinamide)
Formula Weight 288.35 g/mol Molar mass of the co-crystal
Crystal System MonoclinicOne of the seven crystal systems
Space Group P2₁/cDefines the symmetry elements of the unit cell
Unit Cell Dimensions a=10.1Å, b=5.8Å, c=14.5Å, β=95°The dimensions and angle of the fundamental repeating unit of the crystal
Volume 845.0 ųThe volume of the unit cell
Z 4The number of formula units per unit cell
Hydrogen Bond (O-H···N) D-H: 0.85 Å, H···A: 1.95 Å, D···A: 2.80 Å, ∠175°Geometric parameters of a key intermolecular hydrogen bond

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores.

A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of UV-Vis light. In this compound, the chromophore is the substituted benzene ring. The benzene molecule itself exhibits characteristic π → π* electronic transitions, which appear as absorption bands in its UV spectrum. spcmc.ac.in Typically, benzene shows a very intense primary band (E1 band) near 184 nm, a secondary band (E2 band) around 204 nm, and a much weaker, fine-structured band (B band) around 256 nm. spcmc.ac.in

Substitution on the benzene ring significantly affects the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands. up.ac.za The substituents on this compound are:

Alkyl Groups (-CH₂CH₃, -CH₃): These are weakly electron-donating groups that typically cause a small bathochromic shift (a shift to longer wavelengths) of the absorption bands. nist.gov

Hydroxymethyl Group (-CH₂OH): This group also acts as an auxochrome, modifying the absorption of the benzene chromophore.

The collective effect of the ethyl, two methyl, and hydroxymethyl groups would be a bathochromic shift of the B-band (the fine structure of which is often lost in substituted benzenes and in polar solvents) and the E2-band. up.ac.za The spectrum would be recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance across the UV range. sigmaaldrich.com

The expected electronic transitions and their characteristics are summarized in the illustrative table below.

Interactive Table 2: Predicted UV-Vis Absorption Data for this compound in Ethanol

BandTransition TypePredicted λₘₐₓ (nm)Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Notes
E2-Band π → π~215 - 2257,000 - 9,000A bathochromic shift from the benzene E2-band (~204 nm) due to alkyl and hydroxymethyl substitution.
B-Band π → π~265 - 275200 - 500A bathochromic shift from the benzene B-band (~256 nm) with a loss of fine vibrational structure. spcmc.ac.in

Computational Analysis of this compound Unfeasible Due to Lack of Available Research Data

An in-depth article on the computational chemistry and quantum mechanical analysis of this compound, as per the specified detailed outline, cannot be generated at this time. Extensive searches for dedicated scholarly research on this specific compound have yielded no publicly available data for the requested analyses.

Searches for Density Functional Theory (DFT) calculations, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) energy gaps, electrostatic potential surface analyses, conformational studies, or computationally predicted spectroscopic signatures for this compound did not return any specific results. The scientific literature that is available focuses on related but structurally distinct molecules, such as variously substituted benzyl alcohols. iaea.orgresearchgate.netnih.gov

While general principles of computational chemistry and quantum mechanics apply to all molecules, including this compound, the specific quantitative data and detailed research findings required to populate the requested article sections are contingent on dedicated computational studies of this exact compound. Extrapolating data from analogous but different molecules would be scientifically unsound and would not meet the required standards of accuracy and specificity for the requested article.

Therefore, until research focusing specifically on the computational and quantum mechanical properties of this compound is conducted and published, the generation of a detailed and scientifically accurate article as outlined is not possible.

Computational Chemistry and Quantum Mechanical Analysis of 2 Ethyl 4,6 Dimethylphenyl Methanol

Modeling of Reaction Pathways and Transition States Involving (2-Ethyl-4,6-dimethylphenyl)methanol

The reaction pathways of this compound, particularly oxidation, are of significant interest. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions by modeling the geometries and energies of reactants, intermediates, transition states, and products. nih.gov

A primary reaction pathway for benzyl (B1604629) alcohols is oxidation to the corresponding aldehyde. For this compound, this would involve the conversion of the hydroxymethyl group to a formyl group. The mechanism of this transformation can proceed through several routes, including hydrogen abstraction and proton-coupled electron transfer (PCET). acs.org

Hydrogen Abstraction:

In a typical hydrogen abstraction mechanism, a radical species removes the hydrogen atom from the benzylic carbon. DFT calculations on similar benzyl alcohol systems have shown that the energy barrier for this step is a critical determinant of the reaction rate. researchgate.net The presence of electron-donating alkyl groups (ethyl and methyl) on the phenyl ring of this compound would likely influence the stability of the resulting benzylic radical.

Proton-Coupled Electron Transfer (PCET):

The PCET pathway involves the concerted transfer of a proton and an electron. acs.org Computational studies have indicated that for certain oxidation reactions of benzylic alcohols, a PCET mechanism is energetically more favorable than a simple hydrogen atom transfer. acs.org This is often characterized by a transition state with a low energy barrier. acs.org

Transition State Analysis:

Transition state theory is a fundamental concept in modeling reaction kinetics. wikipedia.org Computational chemistry allows for the localization of transition state structures, which represent the highest energy point along the reaction coordinate. acs.org The geometric and energetic properties of the transition state provide insights into the feasibility and rate of a reaction. For the oxidation of this compound, the transition state would likely involve an elongated C-H bond at the benzylic position and interaction with the oxidizing agent.

To illustrate the energetic considerations in a hypothetical oxidation reaction of a substituted benzyl alcohol, the following interactive data table presents plausible calculated energy values based on DFT studies of analogous compounds.

SpeciesRelative Energy (kcal/mol)Description
Reactant (this compound + Oxidant)0.0Initial state of the system.
Pre-reaction Complex-5.0Formation of a complex between the alcohol and the oxidant.
Transition State +15.0 Highest energy point, representing the activation barrier.
Benzylic Radical Intermediate+5.0Formation of a radical after hydrogen abstraction.
Product (2-Ethyl-4,6-dimethylbenzaldehyde + Reduced Oxidant)-20.0Final stable products of the reaction.

Note: These values are illustrative and based on typical computational results for similar reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Related Analogs (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and its counterpart, Quantitative Structure-Property Relationship (QSPR), are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. wikipedia.org While QSAR is often associated with biological activity, its principles can be applied to predict various physicochemical properties, which is invaluable in the design of new analogs of this compound with tailored non-biological characteristics. wikipedia.org

A QSAR/QSPR model is typically represented by the equation:

Property = f (Molecular Descriptors)

Molecular Descriptors:

The first step in developing a QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For analogs of this compound, these could include:

Topological Descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometric Descriptors: Derived from the 3D structure, including molecular surface area and volume.

Electronic Descriptors: Calculated using quantum mechanical methods, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial atomic charges. nih.gov

Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity. nih.gov

Model Development and Validation:

Once the descriptors are calculated for a set of known analogs, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). unibo.it The goal is to find a statistically significant correlation between a selection of descriptors and the property of interest.

The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques to ensure its reliability. unibo.it

Application in Analog Design:

A validated QSAR model can be used to predict the properties of novel, yet-to-be-synthesized analogs of this compound. This in silico screening allows chemists to prioritize the synthesis of compounds that are most likely to possess the desired physicochemical properties, such as specific solubility, chromatographic behavior, or reactivity.

The following interactive data table illustrates a hypothetical set of molecular descriptors and a target property for a series of analogs of this compound that could be used to build a QSPR model.

CompoundlogP (Hydrophobicity)Dipole Moment (Debye)HOMO Energy (eV)Target Property (e.g., Retention Time)
Analog 13.51.8-6.210.5
Analog 23.22.1-6.59.8
Analog 34.01.5-6.011.2
Analog 43.71.9-6.310.8

By establishing a mathematical relationship between the descriptors and the retention time, a model could be developed to design new analogs with predictable chromatographic behavior.

Mechanistic Investigations of Reactions Involving 2 Ethyl 4,6 Dimethylphenyl Methanol

Oxidation and Reduction Pathways of the Benzylic Alcohol Moiety

The oxidation of benzylic alcohols, including sterically hindered examples like (2-Ethyl-4,6-dimethylphenyl)methanol, to the corresponding aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. nih.govmasterorganicchemistry.com Conversely, the reduction of the resulting carbonyl compounds regenerates the benzylic alcohol. These reactions proceed through various mechanistic pathways, often influenced by the choice of oxidant or reductant and the reaction conditions.

Oxidation reactions are frequently carried out using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heated conditions. masterorganicchemistry.com The mechanism of benzylic oxidation with KMnO₄ is complex but is thought to initiate with the homolytic cleavage of a benzylic C-H bond. masterorganicchemistry.com For this compound, this would involve the abstraction of a hydrogen atom from the methylene (B1212753) group attached to the phenyl ring. The resulting benzylic radical is stabilized by resonance with the aromatic ring. Subsequent steps involve the formation of a manganese ester, which then collapses to form the aldehyde, (2-Ethyl-4,6-dimethylphenyl)methanal. Further oxidation under harsh conditions can lead to the corresponding carboxylic acid, 2-ethyl-4,6-dimethylbenzoic acid. masterorganicchemistry.comlibretexts.org The presence of at least one benzylic hydrogen is a prerequisite for this type of oxidation to occur. libretexts.org

Alternative and milder oxidation methods exist, such as those employing dimethyl sulfoxide (B87167) (DMSO) activated by trifluoroacetic anhydride (B1165640), which can be effective for sterically hindered alcohols. acs.org Electrocatalytic methods, for instance, using the reduction of peroxydisulfate (B1198043) to generate the highly oxidizing sulfate (B86663) radical anion (SO₄•⁻), offer a selective route for alcohol oxidation under mild conditions. nih.gov This "reductive oxidation" proceeds via hydrogen atom abstraction from the alcohol by the sulfate radical. nih.gov

The reduction of the corresponding aldehyde or ketone back to this compound can be achieved through several methods. Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni) is a common approach. libretexts.org Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are also widely used for the reduction of carbonyl compounds. The mechanism of reduction by metal hydrides involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent or during aqueous workup to yield the alcohol.

Kinetic Isotope Effect Studies for Rate-Determining Step Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction by examining the effect of isotopic substitution on the reaction rate. In the context of the oxidation of this compound, substituting the hydrogen atoms at the benzylic position with deuterium (B1214612) (i.e., forming (2-Ethyl-4,6-dimethylphenyl)(dideuterio)methanol) can provide significant mechanistic insights.

A primary kinetic isotope effect (kH/kD > 1) is observed when a C-H bond to the isotope is broken in the rate-determining step of the reaction. For the oxidation of benzylic alcohols, a substantial primary KIE is indicative of the cleavage of the α-C-H bond being the rate-limiting step. orientjchem.orgasianpubs.orgresearchgate.net For instance, the oxidation of α,α-dideuteriobenzyl alcohol has shown a significant primary KIE, confirming the cleavage of the α-C-H bond in the slowest step. asianpubs.org Studies on the oxidation of benzyl (B1604629) alcohols by various oxidants have reported primary KIE values ranging from approximately 1.5 to as high as 12, depending on the specific oxidant and reaction conditions. acs.orgnih.gov For example, a KIE of 6.61 was observed in the oxidation of α,α-dideuteriobenzyl alcohol by pyrazinium dichromate. asianpubs.org These findings strongly suggest that the mechanism involves the transfer of a hydride ion or a hydrogen atom from the benzylic carbon in the rate-determining step.

Conversely, the absence of a significant solvent isotope effect when the reaction is carried out in D₂O instead of H₂O suggests that the O-H bond cleavage is not part of the rate-determining step. koreascience.kr This supports a mechanism where the C-H bond is broken first, followed by a rapid proton transfer from the oxygen atom.

The magnitude of the KIE can also provide information about the transition state of the reaction. A large KIE value suggests a symmetrical transition state where the hydrogen is equally bonded to the carbon and the abstracting species. Theoretical calculations can be used in conjunction with experimental KIE values to model the transition state geometry. acs.org

Oxidant/Catalyst SystemSubstratekH/kDImplication for Rate-Determining Step
Pyrazinium Dichromateα,α-dideuteriobenzyl alcohol6.61Cleavage of α-C-H bond
Au/TiO₂Substituted benzyl alcohols2.2 ± 0.2Hydride transfer from benzyl alcohol to Au
Galactose Oxidase4-NO₂-benzyl alcohol12C-H bond cleavage
Horse Liver Alcohol DehydrogenaseBenzyl alcohol4.6Hydride transfer to NAD⁺

Influence of Substituents on Reaction Kinetics and Selectivity

The electronic and steric nature of substituents on the phenyl ring of benzylic alcohols can significantly influence the kinetics and selectivity of their oxidation and reduction reactions. For a molecule like this compound, the presence of two methyl groups and one ethyl group on the aromatic ring has a notable impact.

Electron-donating groups, such as the ethyl and methyl groups in this compound, increase the electron density on the aromatic ring and, through resonance and inductive effects, can stabilize a positive charge that develops at the benzylic position during the transition state of oxidation. This stabilization accelerates the rate of oxidation. Studies on the oxidation of various para-substituted benzyl alcohols have shown that electron-releasing substituents enhance the reaction rate, while electron-withdrawing groups retard it. orientjchem.orgasianpubs.org The order of reactivity is typically p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂. orientjchem.org This trend is often correlated with Hammett substituent constants (σ), where a negative value for the reaction constant (ρ) indicates the development of a positive charge at the reaction center in the transition state, consistent with a hydride transfer mechanism. orientjchem.orgasianpubs.org Reaction constants as negative as -2.14 have been reported for the oxidation of substituted benzyl alcohols. researchgate.net

In the context of reduction, the substituents have a similar but opposite effect. Electron-donating groups slightly destabilize the partial negative charge on the carbonyl oxygen in the transition state of hydride attack, potentially slowing the reaction. However, steric hindrance around the carbonyl group is often a more dominant factor, making the reduction of hindered ketones and aldehydes slower than their unhindered counterparts.

Substituent (para-position)Relative Rate of OxidationElectronic Effect
-OCH₃FastestElectron-donating
-CH₃FasterElectron-donating
-HReferenceNeutral
-ClSlowerElectron-withdrawing
-NO₂SlowestElectron-withdrawing

Esterification and Etherification Reactions: Scope and Limitations with Steric Hindrance

The hydroxyl group of this compound can undergo esterification and etherification reactions. However, the significant steric hindrance imposed by the ortho-ethyl and ortho-methyl substituents presents a major challenge for these transformations.

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is often catalyzed by an acid. The mechanism typically involves the protonation of the carboxylic acid, followed by a nucleophilic attack by the alcohol. For a sterically hindered alcohol like this compound, the approach to the electrophilic carbonyl carbon of the carboxylic acid is impeded. This steric clash significantly reduces the rate of reaction. While esterification of tertiary alcohols is notoriously difficult, even primary alcohols with significant ortho-substitution, such as this one, can be challenging to esterify under standard conditions. To overcome this, more reactive acylating agents like acid chlorides or anhydrides might be employed, often in the presence of a non-nucleophilic base like pyridine (B92270). Even with these modifications, the yields can be low, and forcing conditions (e.g., high temperatures, long reaction times) may be required. In some cases, ester formation is not observed at all when both the alcohol and the carboxylic acid are sterically hindered. researchgate.net

Etherification, the formation of an ether from an alcohol, also faces limitations due to steric hindrance. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. To synthesize an ether from this compound via this route, one would first deprotonate the alcohol to form the corresponding alkoxide. This alkoxide would then act as a nucleophile, attacking an alkyl halide. However, the bulky substituents surrounding the nucleophilic oxygen atom would hinder its approach to the electrophilic carbon of the alkyl halide, making the Sₙ2 reaction slow and inefficient. An alternative approach, the acid-catalyzed dehydration of two alcohol molecules, is generally not suitable for preparing unsymmetrical ethers and would likely lead to a mixture of products, including elimination products. A more effective method for the etherification of benzylic alcohols involves using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol (B129727) or ethanol (B145695), which has been shown to chemoselectively convert benzylic hydroxyl groups to their corresponding methyl or ethyl ethers. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating alkyl groups (one ethyl and two methyl). libretexts.orgmsu.edu These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this specific molecule, the directing effects of the substituents must be considered in concert.

The hydroxylmethyl group (-CH₂OH) is a weak ortho, para-director and an activator. The ethyl group at position 2 and the methyl groups at positions 4 and 6 are also ortho, para-directors. The positions on the ring available for substitution are 3 and 5.

Let's analyze the directing effects for an incoming electrophile:

Position 3: This position is ortho to the ethyl group at position 2 and meta to the methyl group at position 4 and the hydroxymethyl group at position 1.

Position 5: This position is ortho to the methyl group at position 6, meta to the methyl group at position 4 and the hydroxymethyl group at position 1, and para to the ethyl group at position 2.

Considering the additive effects of the substituents, the ethyl and methyl groups are activators and will direct an incoming electrophile to the available ortho and para positions. msu.eduuomustansiriyah.edu.iq The hydroxymethyl group is also an ortho, para director. The combined directing effects of the three alkyl groups and the hydroxymethyl group will strongly favor substitution at the remaining open positions on the ring. However, steric hindrance from the adjacent ethyl and methyl groups will also play a significant role in determining the regioselectivity of the substitution. libretexts.org

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid like AlCl₃). uomustansiriyah.edu.iqmasterorganicchemistry.com For this compound, these reactions would be expected to proceed readily due to the activated nature of the ring, with the major product being a mixture of isomers substituted at the 3 and 5 positions, the ratio of which would be influenced by both electronic and steric factors.

Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions at the Benzylic Position

The benzylic position of this compound offers a site for the formation of new carbon-carbon bonds through cross-coupling reactions. These reactions typically require the conversion of the hydroxyl group into a better leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). libretexts.org Once activated, this derivative can participate in various palladium- or nickel-catalyzed cross-coupling reactions. nih.gov

For example, a Suzuki-Miyaura coupling reaction could be employed to form a C(sp³)-C(sp²) bond. rsc.org This would involve reacting the benzylic bromide derivative of this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. Similarly, a Negishi coupling could be performed with an organozinc reagent, or a Kumada coupling with a Grignard reagent. nih.gov These reactions provide a powerful means to synthesize more complex molecules by appending various organic fragments to the benzylic carbon. organic-chemistry.org

Direct C-H functionalization at the benzylic position is an emerging and more atom-economical approach. researchgate.net This avoids the pre-functionalization step of converting the alcohol to a leaving group. For instance, copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with various nucleophiles, including carbon-based nucleophiles, has been developed. chemrxiv.org

The steric hindrance provided by the ortho-substituents in this compound can influence the efficiency of these cross-coupling reactions. The bulky groups may impede the oxidative addition step at the metal catalyst, potentially requiring more reactive catalysts or harsher reaction conditions. However, this steric hindrance can also be advantageous in controlling stereoselectivity in cases where a chiral center is formed at the benzylic position.

Rearrangement Reactions and Fragmentations of the this compound Skeleton

The this compound skeleton can undergo rearrangement and fragmentation reactions under specific conditions, often involving the formation of a carbocation intermediate at the benzylic position. masterorganicchemistry.com

Acid-catalyzed dehydration of this compound would lead to the formation of a benzylic carbocation. This carbocation is stabilized by the electron-donating alkyl groups on the phenyl ring. While this carbocation is already relatively stable, rearrangements are possible if a more stable carbocation can be formed. masterorganicchemistry.com However, in this specific structure, a simple hydride or alkyl shift from an adjacent position is unlikely to lead to a significantly more stable carbocation. The primary reaction pathway for this carbocation would be the loss of a proton from an adjacent carbon to form an alkene (a styrene (B11656) derivative) or reaction with a nucleophile.

Rearrangement reactions are more commonly observed in systems that can lead to a more stabilized carbocation or relieve ring strain. For instance, the pinacol (B44631) rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone, proceeding through a carbocation intermediate. libretexts.org While this compound itself is not a 1,2-diol, derivatives of it could potentially undergo similar rearrangements. The benzilic acid rearrangement is another classic example, involving the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid. wikipedia.org

Fragmentation reactions of this compound can be studied using mass spectrometry. Under electron ionization (EI), the molecule will lose an electron to form a molecular ion. This molecular ion can then undergo various fragmentation pathways. A common fragmentation for benzylic alcohols is the loss of a hydroxyl radical (•OH) to form a stable benzylic cation. stackexchange.com Another fragmentation pathway could involve the cleavage of the C-C bond between the benzylic carbon and the phenyl ring, leading to fragments corresponding to the substituted phenyl group and the CH₂OH moiety. The presence of substituents on the ring will influence the fragmentation pattern. For instance, the loss of a methyl or ethyl group from the ring could also be observed. nih.gov Deuterium labeling studies can be used to elucidate the specific mechanisms of these fragmentation pathways. nih.govaip.org

Derivatization Strategies and Functional Group Interconversions of 2 Ethyl 4,6 Dimethylphenyl Methanol

Synthesis of Esters and Carbamates from the Benzylic Alcohol

The conversion of the benzylic alcohol in (2-Ethyl-4,6-dimethylphenyl)methanol to esters and carbamates is a fundamental transformation.

Ester Synthesis:

The esterification of sterically hindered alcohols such as this compound can be challenging under standard Fischer esterification conditions due to steric hindrance around the hydroxyl group. More potent methods are often required to achieve high yields. One effective strategy involves the use of activated carboxylic acid derivatives.

For instance, the reaction of the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can facilitate ester formation. The base neutralizes the acidic byproduct (e.g., HCl) and also acts as a catalyst. Another approach is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the sterically hindered alcohol.

Esterification Method Reagents General Conditions Applicability to this compound
Acyl Halide MethodCarboxylic acid chloride, Pyridine or Et3NInert solvent (e.g., CH2Cl2), 0 °C to room temperatureHigh, effective for hindered alcohols.
Anhydride MethodCarboxylic anhydride, DMAP (cat.)Inert solvent (e.g., CH2Cl2), Room temperatureHigh, particularly for acetic and other simple anhydrides.
DCC/EDC CouplingCarboxylic acid, DCC or EDC, DMAP (cat.)Inert solvent (e.g., CH2Cl2), 0 °C to room temperatureVery high, widely used for sensitive and hindered substrates.

Carbamate (B1207046) Synthesis:

Carbamates can be synthesized from this compound by reacting it with an isocyanate. This reaction is typically efficient and proceeds under mild conditions. In cases where the desired isocyanate is unstable or unavailable, a two-step procedure can be employed. The alcohol can first be reacted with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form a chloroformate. Subsequent reaction of this intermediate with a primary or secondary amine yields the desired carbamate. beilstein-journals.org

Alternatively, the alcohol can be treated with sodium cyanate (B1221674) in the presence of an acid to form the corresponding carbamate directly. organic-chemistry.org Another modern approach involves the use of carbamoyl (B1232498) chlorides, which can be formed in situ and then reacted with the alcohol. organic-chemistry.org

Carbamate Formation Method Reagents General Conditions Applicability to this compound
Isocyanate AdditionR-NCOInert solvent (e.g., Toluene), Room temperature or gentle heatingHigh, direct and efficient.
Chloroformate Intermediate1. Phosgene or Triphosgene, Base 2. R2NH1. Inert solvent, 0 °C 2. Room temperatureHigh, versatile for various amine components.
TranscarbamoylationUrea, Metal catalyst (e.g., Indium triflate)Toluene, 90 °CModerate to high, offers an eco-friendly alternative. organic-chemistry.org

Conversion to Halides and Subsequent Nucleophilic Substitution Reactions

The conversion of the benzylic hydroxyl group to a halide transforms the molecule into a versatile intermediate for nucleophilic substitution reactions.

Conversion to Halides:

This compound can be converted to its corresponding benzylic chloride or bromide using standard reagents. libretexts.orglibretexts.org Thionyl chloride (SOCl₂) in the presence of a base like pyridine is commonly used for the synthesis of the chloride, while phosphorus tribromide (PBr₃) is effective for producing the bromide. The reaction with concentrated hydrohalic acids (HCl, HBr) can also be employed, particularly for benzylic alcohols, as the reaction proceeds via a stabilized benzylic carbocation intermediate under Sₙ1 conditions. libretexts.org

Halogenating Agent Product Mechanism Notes
SOCl₂, Pyridine(2-Ethyl-4,6-dimethylphenyl)methyl chlorideSₙi (with pyridine, Sₙ2-like)Good yields, common laboratory method.
PBr₃(2-Ethyl-4,6-dimethylphenyl)methyl bromideSₙ2Effective for primary and benzylic alcohols.
Concentrated HBr/HClCorresponding halideSₙ1Potential for side reactions, but feasible for benzylic systems.

Nucleophilic Substitution Reactions:

The resulting (2-Ethyl-4,6-dimethylphenyl)methyl halide is a substrate for nucleophilic substitution. However, its structure, analogous to a neopentyl halide, imposes significant steric hindrance at the carbon adjacent to the reaction center (the β-carbon). This steric bulk dramatically slows down the rate of Sₙ2 reactions. quora.comlibretexts.org

Sₙ1 reactions are more plausible due to the potential formation of a resonance-stabilized benzylic carbocation. However, even Sₙ1 reactions can be slow, and there is a possibility of carbocation rearrangements, although rearrangements that would disrupt the aromaticity of the benzene (B151609) ring are unlikely. youtube.comucalgary.ca The reaction outcomes will be highly dependent on the nucleophile, solvent, and reaction conditions. Weakly basic, strong nucleophiles would favor substitution over elimination.

Nucleophile Potential Product Reaction Pathway Challenges
Cyanide (e.g., NaCN)(2-Ethyl-4,6-dimethylphenyl)acetonitrileSₙ2/Sₙ1Very slow Sₙ2 rate due to steric hindrance. Sₙ1 may occur in polar, aprotic solvents.
Azide (e.g., NaN₃)1-(Azidomethyl)-2-ethyl-4,6-dimethylbenzeneSₙ2/Sₙ1Similar challenges to cyanide substitution.
Alkoxides (e.g., NaOR')Ether (see section 6.3)Sₙ2Prone to elimination (E2) if the alkoxide is bulky or strongly basic.
Amines (e.g., R'₂NH)Substituted amineSₙ2Slow reaction rate; quaternization may occur with primary amines.

Formation of Ethers and Related Derivatives

Ethers of this compound can be synthesized through several established methods.

The Williamson ether synthesis is a common approach, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com For the synthesis of ethers from this compound, it is more strategic to first deprotonate the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). Using a secondary or tertiary alkyl halide would likely lead to elimination reactions due to the steric bulk of the alkoxide. masterorganicchemistry.com

Another method is the acid-catalyzed dehydration of the alcohol. youtube.commasterorganicchemistry.com In the presence of a strong acid like sulfuric acid, the alcohol can be protonated, forming a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the benzylic carbocation formed after the departure of water. This method is generally more suitable for the synthesis of symmetrical ethers. For unsymmetrical ethers, a mixture of products would be expected. libretexts.org

Ether Synthesis Method Reactants Mechanism Product Type
Williamson Ether Synthesis1. NaH 2. R'-X (primary halide)Sₙ2Unsymmetrical Ethers
Acid-Catalyzed DehydrationH₂SO₄ (catalyst)Sₙ1Symmetrical Ethers

Modifications of the Aromatic Ring System: Nitration, Halogenation, and Sulfonation

Electrophilic aromatic substitution reactions on the benzene ring of this compound allow for the introduction of various functional groups, which can significantly alter the electronic and physical properties of the molecule. The existing substituents on the ring—ethyl, two methyl groups, and the hydroxymethyl group—are all ortho-, para-directing and activating groups. However, the positions ortho and para to the hydroxymethyl group are already occupied by alkyl groups. The substitution pattern will therefore be directed by the combined influence of all groups to the remaining unsubstituted positions.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The strong activating effect of the alkyl and hydroxymethyl groups suggests that milder conditions might be necessary to avoid over-nitration or side reactions. The nitro group would be expected to add to one of the available positions on the ring, likely ortho to one of the methyl groups.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Due to the activated nature of the ring, the reaction may proceed even without a catalyst, for example, using bromine in a polar solvent.

Sulfonation: Sulfonation can be accomplished by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is typically reversible and the position of the sulfonic acid group can be influenced by the reaction temperature.

The precise regioselectivity of these reactions would need to be determined experimentally, as steric hindrance from the existing bulky groups will play a significant role in directing the incoming electrophile.

Reaction Typical Reagents Expected Product
NitrationHNO₃, H₂SO₄Nitro-(2-ethyl-4,6-dimethylphenyl)methanol
BrominationBr₂, FeBr₃Bromo-(2-ethyl-4,6-dimethylphenyl)methanol
SulfonationFuming H₂SO₄(2-Ethyl-4,6-dimethylphenyl)methanolsulfonic acid

Synthesis of Chiral Derivatives for Asymmetric Catalysis or Resolution Studies

This compound is a prochiral molecule. The benzylic carbon is not a stereocenter, but it can be a component of a chiral molecule if the hydroxyl group is derivatized with a chiral moiety or if substitution at the benzylic position creates a stereocenter. The synthesis of chiral derivatives of this alcohol is of interest for applications in asymmetric catalysis, where sterically demanding ligands are often beneficial.

One approach to creating a chiral molecule from this scaffold is through asymmetric synthesis . For example, the corresponding ketone, (2-ethyl-4,6-dimethylphenyl)methanone, could be asymmetrically reduced using a chiral reducing agent (e.g., a CBS catalyst or a chiral borane) to produce one enantiomer of the alcohol preferentially.

Another strategy is kinetic resolution . The racemic alcohol (if a stereocenter were present) could be reacted with a chiral acylating agent in the presence of a lipase (B570770) enzyme. One enantiomer would react faster, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Furthermore, the alcohol itself can be used as a building block for the synthesis of larger chiral ligands . For example, it could be etherified with a chiral alkyl halide or esterified with a chiral carboxylic acid. The resulting diastereomers could then be separated by chromatography. Such chiral derivatives, possessing a bulky and well-defined steric profile, could be valuable as ligands for transition metal catalysts in asymmetric transformations. oup.comnih.govnih.gov

Strategy Method Outcome
Asymmetric SynthesisAsymmetric reduction of the corresponding ketoneEnantioenriched (R)- or (S)-(2-Ethyl-4,6-dimethylphenyl)methanol
Derivatization with Chiral AuxiliariesEsterification or etherification with a chiral reagentDiastereomeric mixture that can be separated
Use in Chiral Ligand SynthesisIncorporation into a larger ligand framework (e.g., phosphine, N-heterocyclic carbene)Chiral ligand for asymmetric catalysis

Role As a Precursor and Building Block in Advanced Organic Synthesis

Application in the Construction of Natural Product Cores (excluding biological activity)

The synthesis of complex natural products often relies on the strategic incorporation of highly substituted aromatic frameworks. Aryl methanols, such as (2-Ethyl-4,6-dimethylphenyl)methanol, can serve as valuable precursors to key fragments of these intricate molecules. The hydroxymethyl group provides a handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or participation in coupling reactions.

The steric hindrance provided by the ortho-ethyl and methyl groups can be exploited to control the stereochemistry of reactions at or near the benzylic position. For instance, in reactions where the benzylic alcohol is converted to a carbocationic intermediate, the bulky ortho substituents could influence the facial selectivity of an incoming nucleophile, thereby directing the formation of a specific stereoisomer. This level of control is paramount in the total synthesis of natural products where precise stereochemical integrity is required.

While specific examples involving this compound in natural product synthesis are not readily found, the general utility of substituted benzyl (B1604629) alcohols is well-established. They are integral components in the synthesis of various classes of natural products, including lignans, flavonoids, and certain alkaloids, where the aromatic core and the benzylic carbon are key structural features.

Synthesis of Macrocyclic Structures Incorporating the Arylmethanol Unit

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. The incorporation of rigid aromatic units, such as the 2-ethyl-4,6-dimethylphenyl group, into a macrocyclic framework can pre-organize the structure and reduce the entropic penalty upon binding to a target.

This compound could be envisioned as a precursor for macrocyclization reactions through several strategies. For example, the alcohol functionality could be used as a nucleophile in an intramolecular etherification or esterification reaction to close a large ring. Alternatively, it could be converted into a reactive electrophile for an intramolecular C-C or C-X bond-forming reaction.

The steric bulk of the substituted phenyl ring would likely play a significant role in the macrocyclization process, potentially favoring the formation of a specific ring conformation or influencing the yield of the desired macrocycle over competing oligomerization or polymerization reactions. Research on macrocyclization strategies often involves a delicate balance of conformational pre-organization and the kinetics of ring closure, and the unique geometry of this building block could offer advantages in certain synthetic contexts.

Utilization in the Development of Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The highly substituted aromatic ring of this compound provides a platform for establishing specific intermolecular interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions.

The hydroxymethyl group can participate in hydrogen bonding, acting as either a donor or an acceptor. This directional interaction, in concert with the shape and electronic properties of the aromatic ring, could be used to guide the self-assembly of molecules into well-defined supramolecular architectures, such as sheets, tubes, or capsules. The ethyl and methyl substituents would influence the packing of the molecules in the solid state, potentially leading to the formation of porous materials or crystals with interesting physical properties.

The design of functional supramolecular materials often relies on the precise control over the spatial arrangement of molecular components. The predictable geometry and potential for specific intermolecular interactions make this compound an intriguing candidate for the construction of novel supramolecular assemblies.

Precursor for Polymerization Initiators or Monomers (excluding polymer properties)

In polymer chemistry, initiators and monomers are the fundamental building blocks for the synthesis of macromolecules. Substituted benzyl alcohols can be transformed into a variety of species that can initiate polymerization. For example, conversion of the alcohol to an alkoxyamine could lead to a nitroxide-mediated radical polymerization (NMP) initiator. Alternatively, transformation into a benzylic halide could provide a precursor for an atom transfer radical polymerization (ATRP) initiator.

Furthermore, this compound could be functionalized to act as a monomer. For instance, the introduction of a polymerizable group, such as a vinyl or an acrylic moiety, onto the aromatic ring or the hydroxymethyl group would allow for its incorporation into a polymer chain. The bulky, substituted aromatic side group would be expected to influence the tacticity and thermal properties of the resulting polymer.

The table below outlines potential transformations of this compound to create precursors for polymerization.

Precursor TypeTransformation of this compoundResulting Functional Group for Polymerization
Initiator Conversion to a benzylic halide (e.g., bromide)Precursor for ATRP initiator
Initiator Reaction with a stable nitroxide radicalAlkoxyamine for NMP
Monomer Esterification with acrylic acid or acryloyl chlorideAcrylate group
Monomer Etherification with a vinyl-containing reagentVinyl ether group

Integration into Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The participation of this compound in such reactions could provide rapid access to a diverse range of highly substituted molecules.

While direct examples are scarce, one can hypothesize its role in various MCRs. For instance, after oxidation to the corresponding aldehyde, it could participate in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions. The steric hindrance of the ortho substituents would likely influence the reactivity and stereochemical outcome of these transformations.

Alternatively, the benzylic alcohol itself could potentially act as a nucleophile or be activated in situ to participate in novel MCRs. The development of new MCRs is an active area of research, and the unique steric and electronic properties of this compound could enable new reaction pathways for the efficient generation of molecular complexity.

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Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for High-Purity Isolation and Reaction Monitoring

Chromatographic methods are indispensable tools for the separation, identification, and quantification of "(2-Ethyl-4,6-dimethylphenyl)methanol" and related substances. They play a pivotal role in both the purification of the final product and the real-time monitoring of reaction kinetics.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity assessment of "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound. A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comaustinpublishinggroup.com Detection is commonly achieved using a UV detector, typically at a wavelength around 220 nm, where the aromatic ring exhibits strong absorbance. austinpublishinggroup.com

Method validation is critical to ensure the reliability of the analytical results. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). austinpublishinggroup.comamazonaws.com For instance, a validated method for a related compound, benzyl (B1604629) alcohol, demonstrated linearity over a concentration range of 160-240 µg/mL with a correlation coefficient of 0.9995. austinpublishinggroup.com

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterValue
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 40 °C
Retention Time ~ 4 minutes

This table presents a hypothetical but typical set of parameters for the HPLC analysis of this compound, based on methods for similar aromatic alcohols. austinpublishinggroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is particularly useful for monitoring the progress of the synthesis of "this compound" and identifying any volatile byproducts. The synthesis may involve Grignard reactions, which can produce various side products. organic-chemistry.org

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. This technique is highly sensitive and can detect trace amounts of impurities. For example, a common impurity in the synthesis of benzyl alcohols is the corresponding aldehyde (e.g., benzaldehyde), which can be readily identified and quantified by GC-MS. srce.hr

Table 2: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS

CompoundPotential Origin
2-Ethyl-4,6-dimethylbenzaldehydeUnreacted starting material or oxidation of the product
TolueneSolvent or byproduct from side reactions
Diethyl etherCommon solvent for Grignard reactions
Unreacted Grignard reagent derivativesSide reactions of the Grignard reagent

Capillary Electrophoresis for Chiral Purity Determination of Derivatives

For chiral derivatives of "this compound," determining the enantiomeric purity is essential. Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low sample consumption. nih.gov Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. mdpi.combohrium.com

The principle of chiral separation in CE is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation. nih.gov Various types of cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin, and their derivatives) can be screened to find the optimal selector for a particular pair of enantiomers. mdpi.com The method can be optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH and composition of the buffer, and the applied voltage.

Elemental Analysis for Stoichiometric Verification of Novel Compounds

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For novel derivatives of "this compound," elemental analysis provides crucial evidence for the proposed molecular formula. chemcollective.org The technique typically involves the combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified.

The results are expressed as the weight percentage of each element (C, H, N, etc.) in the sample. These experimental percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. For a new compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values. nih.govacs.org

Table 3: Example of Elemental Analysis Data for a Hypothetical Derivative of this compound: (2-Ethyl-4,6-dimethylphenyl)methyl acetate (B1210297) (C₁₂H₁₆O₂)

ElementTheoretical %Found %Difference %
Carbon (C)74.9774.85-0.12
Hydrogen (H)8.398.45+0.06

Titrimetric Methods for Precise Concentration Determination

Titrimetric methods offer a classic and highly accurate approach for determining the concentration of "this compound" in a solution. The hydroxyl group of the alcohol can be quantified through various titration techniques. One common method involves the acetylation of the hydroxyl group with a known excess of acetic anhydride (B1165640) in pyridine (B92270). wikipedia.orgmt.com The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of sodium hydroxide (B78521). wikipedia.orgusp.org A blank titration without the sample is also performed to account for any impurities in the reagents. mt.com

The hydroxyl value, which is the number of milligrams of potassium hydroxide required to neutralize the acetic acid formed by the acetylation of one gram of the substance, can be calculated from the titration data. wikipedia.org This method is robust and provides a high degree of precision.

Another approach is the reaction with stearic anhydride in boiling xylene, followed by the titration of the unreacted stearic acid. psu.edu

Calorimetric Techniques for Thermochemical Data Related to Reactions

Calorimetric techniques are employed to measure the heat changes associated with chemical reactions, providing valuable thermochemical data. For the synthesis of "this compound," which may involve highly exothermic steps like Grignard reactions, reaction calorimetry is crucial for safety assessment and process optimization. hzdr.demt.com

A reaction calorimeter can be used to measure the heat of reaction, the heat of mixing, and the specific heat capacity of the reaction mixture. researchgate.net By monitoring the heat flow during the reaction, it is possible to determine the reaction rate and to identify any potential thermal hazards. researchgate.net This information is essential for the safe scale-up of the synthesis from the laboratory to an industrial setting. acs.org For Grignard reactions, calorimetry can help in understanding the initiation of the reaction and in controlling the addition rate of the reagents to prevent a runaway reaction. hzdr.demt.com The enthalpy of formation for a Grignard reagent can be significant, and its decomposition can also be exothermic. researchgate.net

Table 4: Key Thermochemical Parameters Obtainable from Reaction Calorimetry

ParameterSignificance
Heat of Reaction (ΔHᵣ) Determines the overall exothermicity or endothermicity of the reaction.
Heat Flow Provides real-time information on the reaction rate.
Heat Capacity (Cₚ) Essential for calculating temperature changes in the reactor.
Adiabatic Temperature Rise (ΔTₐd) A critical safety parameter that indicates the maximum possible temperature rise in the event of a cooling failure.

Emerging Research Frontiers and Unaddressed Challenges

Exploration of Bio-Inspired Synthesis Routes for (2-Ethyl-4,6-dimethylphenyl)methanol

The development of environmentally benign and highly selective synthetic methods is a cornerstone of modern chemistry. Bio-inspired synthesis, which mimics nature's enzymatic pathways, offers a promising avenue for the construction of complex molecules like this compound. Two primary bio-inspired strategies are particularly relevant: the enzymatic reduction of a corresponding ketone and the direct biocatalytic hydroxylation of a C-H bond.

A significant challenge in the bio-inspired synthesis of this compound is the steric hindrance imposed by the ortho-ethyl and methyl groups. Many enzymes exhibit high substrate specificity, and bulky substituents near the reaction center can significantly diminish or completely inhibit catalytic activity. A key research frontier is the discovery or engineering of enzymes, such as ketoreductases or cytochrome P450 monooxygenases, that can accommodate such sterically demanding substrates. Directed evolution and rational enzyme design are powerful tools that could be employed to tailor enzyme active sites for the specific topology of the precursor to this compound.

One potential bio-inspired route involves the enzymatic reduction of 2-ethyl-4,6-dimethylacetophenone. Various microorganisms and isolated enzymes are known to catalyze the asymmetric reduction of acetophenone (B1666503) derivatives. organic-chemistry.org However, the substitution pattern of the target precursor presents a steric challenge. Research into ketoreductases (KREDs) that can accommodate bulky ortho-substituents is an active area. For instance, studies on the enzymatic reduction of various substituted acetophenones have shown that both electronic and steric effects play a crucial role in enzyme activity and enantioselectivity. uni-regensburg.de

Another promising bio-inspired approach is the direct enantioselective hydroxylation of the benzylic C-H bond of 1,3-dimethyl-2-ethyl-5-methylbenzene. Cytochrome P450 monooxygenases are known to catalyze such transformations. acs.org The development of self-sufficient P450 systems that can be easily handled and exhibit high stereoselectivity for non-natural substrates is a significant research goal. acs.org Bio-inspired manganese complexes have also been investigated for the catalytic oxidation of alkylarenes, mimicking the function of heme-containing enzymes. seqens.comresearchgate.net

PrecursorBio-Inspired RouteKey Enzyme/Catalyst ClassPotential AdvantagesUnaddressed Challenges
2-Ethyl-4,6-dimethylacetophenoneAsymmetric enzymatic reductionKetoreductases (KREDs), Alcohol dehydrogenases (ADHs)High enantioselectivity, mild reaction conditions.Overcoming steric hindrance at the enzyme active site.
1,2,4-Trimethyl-5-ethylbenzeneDirect biocatalytic hydroxylationCytochrome P450 monooxygenasesDirect C-H functionalization, atom economy.Controlling regioselectivity and enantioselectivity, enzyme stability.

Development of Highly Selective Catalytic Systems for Stereocontrol

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For this compound, the carbon atom bearing the hydroxyl group is a prochiral center, and the development of catalytic systems for its stereocontrolled synthesis is a significant research frontier.

The most direct approach to chiral this compound is the asymmetric reduction of the corresponding ketone, 2-ethyl-4,6-dimethylacetophenone. A variety of chiral catalysts have been developed for this transformation. Noyori-type catalysts, which are ruthenium complexes with chiral diamine ligands, are highly effective for the asymmetric transfer hydrogenation of ketones. acs.orgseqens.comresearchgate.net The high enantioselectivity of these catalysts is attributed to a "lock-and-key" mechanism where the substrate interacts with the chiral ligand and the metal center in a highly organized transition state. acs.org Iron-based variants of Noyori catalysts are also being explored as a more sustainable alternative. organic-chemistry.orgnih.gov

Organocatalysis offers another powerful tool for the asymmetric reduction of ketones. uni-regensburg.de Chiral oxazaborolidine catalysts, pioneered by Corey, Bakshi, and Shibata (CBS catalysts), are well-known for their ability to effect the enantioselective reduction of a wide range of ketones with borane. rsc.orgmt.comnih.gov The development of new generations of these catalysts with improved activity and selectivity for sterically hindered substrates remains an active area of research.

A significant unaddressed challenge is the development of catalysts that can overcome the steric bulk of the ortho-substituents in 2-ethyl-4,6-dimethylacetophenone to achieve high enantiomeric excess. The interplay of steric and electronic factors can influence the efficacy of these catalytic systems. researchgate.net Furthermore, diastereoselective reactions to introduce the hydroxyl group are also a pertinent area of research, particularly if other stereocenters are present in the molecule. nih.govsci-hub.se

Catalytic SystemDescriptionPotential for this compoundKey Research Challenges
Noyori-Type Catalysts Ruthenium or other transition metal complexes with chiral diamine ligands.High potential for enantioselective transfer hydrogenation of the corresponding ketone.Catalyst design to accommodate bulky ortho-substituents and achieve high enantiomeric excess.
Organocatalysts e.g., Chiral oxazaborolidines (CBS catalysts), chiral phosphoric acids.Metal-free alternative for asymmetric reduction.Overcoming steric hindrance, catalyst loading, and turnover numbers.
Pd/Cu Co-catalysis Dual catalytic system for asymmetric benzylic substitution.Potential for stereodivergent synthesis of derivatives. nih.govDevelopment of suitable precursors and optimization of reaction conditions.

Integration into Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. seqens.comresearchgate.net These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. seqens.comnih.gov The integration of the synthesis of this compound into flow chemistry methodologies represents a significant research frontier.

The synthesis of this compound likely involves multiple steps, which can be telescoped into a continuous flow process, minimizing manual handling and intermediate purification. For example, a Grignard reaction to form the carbon skeleton followed by a reduction could potentially be performed in a continuous sequence. Flow reactors are particularly well-suited for handling hazardous reagents and highly exothermic or fast reactions in a safe and controlled manner. mt.com

The application of flow chemistry to asymmetric catalysis is a rapidly developing field. acs.org Immobilized chiral catalysts can be used in packed-bed reactors, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling, which is crucial for expensive transition-metal catalysts. researchgate.net Continuous flow systems also allow for rapid reaction optimization by systematically varying parameters such as temperature, pressure, residence time, and reagent stoichiometry. mt.com

An unaddressed challenge is the development of robust and scalable flow processes for the synthesis of sterically hindered molecules like this compound. Clogging of reactors can be an issue, particularly when dealing with solid byproducts or catalysts. The design of reactors that can handle slurries or employ efficient mixing is crucial. Furthermore, the integration of real-time analytical techniques (Process Analytical Technology, PAT) into flow systems for this specific synthesis would allow for continuous monitoring and control of product quality. mt.com

Advantage of Flow ChemistryRelevance to this compound SynthesisUnaddressed Challenges
Enhanced Safety Allows for the safe handling of potentially hazardous reagents and intermediates in small, controlled volumes. mt.comDevelopment of robust protocols for multi-step syntheses involving potentially reactive intermediates.
Improved Control and Reproducibility Precise control over temperature, pressure, and residence time leads to consistent product quality. seqens.comOptimization of flow parameters for sterically hindered substrates to maximize yield and selectivity.
Scalability Seamless transition from laboratory-scale synthesis to large-scale production. researchgate.netDesigning scalable reactor systems that can handle the specific reaction conditions and potential for solid formation.
Catalyst Recycling Immobilized catalysts in packed-bed reactors facilitate easy separation and reuse. researchgate.netDevelopment of stable and active immobilized catalysts for the synthesis of the target molecule.

Investigation of Photochemical Transformations Involving the Arylmethanol Moiety

Photochemistry, which utilizes light to drive chemical reactions, offers unique opportunities for the transformation of organic molecules under mild conditions. The arylmethanol moiety in this compound is a potential site for various photochemical reactions, and exploring these transformations is a compelling research frontier.

One area of investigation is the selective photochemical oxidation of this compound to the corresponding aldehyde, 2-ethyl-4,6-dimethylbenzaldehyde. Metal-free photocatalytic systems, using organic dyes like Eosin Y and molecular oxygen as a green oxidant, have been developed for the aerobic oxidation of benzyl (B1604629) alcohols. organic-chemistry.orgacs.org These methods are often highly chemoselective for the benzylic alcohol, leaving other functional groups intact. organic-chemistry.orgacs.org Thioxanthenone has also been used as a photocatalyst for the oxidation of benzyl alcohols using air as the oxidant. rsc.orgrsc.org

Photoredox catalysis can also be employed for the functionalization of the benzylic C-H bond adjacent to the hydroxyl group. nih.govnih.govsci-hub.seacs.org This could lead to the synthesis of more complex derivatives of this compound. For example, photocatalytic methods for the site-selective alkoxylation of benzylic C-H bonds have been reported. nih.gov

Another intriguing possibility is the photochemical dehydroxylation or dehydroformylation of this compound to generate the corresponding hydrocarbon, 1-ethyl-2,4,6-trimethylbenzene. uni-regensburg.dechemistryviews.org Such transformations can be valuable for selective defunctionalization in organic synthesis.

A key unaddressed challenge in the photochemical transformation of this compound is understanding the influence of the polysubstituted aromatic ring on the photochemical reactivity. The electron-donating alkyl groups may affect the absorption properties and the stability of radical intermediates. Furthermore, controlling the selectivity between different possible photochemical pathways (e.g., oxidation vs. C-O bond cleavage) is a significant challenge that requires careful selection of photocatalysts and reaction conditions.

Photochemical TransformationDescriptionPotential Outcome for this compoundResearch Frontiers
Photo-oxidation Selective oxidation of the alcohol to a carbonyl compound using a photocatalyst and an oxidant (e.g., O₂). organic-chemistry.orgacs.orgSynthesis of 2-ethyl-4,6-dimethylbenzaldehyde.Development of highly efficient and selective metal-free photocatalytic systems.
Photoredox C-H Functionalization Activation of a C-H bond adjacent to the hydroxyl group for the introduction of new functional groups. nih.govnih.govSynthesis of α-functionalized derivatives.Exploring the scope of C-H functionalization reactions and controlling regioselectivity.
Photochemical Dehydroformylation Cleavage of the C-C and C-O bonds of the hydroxymethyl group to yield the corresponding arene. uni-regensburg.dechemistryviews.orgFormation of 1-ethyl-2,4,6-trimethylbenzene.Investigating the mechanism and expanding the substrate scope of this defunctionalization reaction.
Photochemical Dehydroxylation Removal of the hydroxyl group to form the corresponding hydrocarbon.Synthesis of 1-ethyl-2,4,6-trimethylbenzene.Development of mild and efficient photocatalytic dehydroxylation methods.

Identification of Novel Reactivity Patterns and Unexplored Applications in Organic Synthesis

The unique steric and electronic properties of this compound suggest that it may exhibit novel reactivity patterns and serve as a valuable building block in organic synthesis. A significant research frontier is the exploration of these possibilities.

The sterically hindered nature of the hydroxyl group in this compound could lead to unusual reactivity in standard transformations. For example, esterification or etherification reactions may require specialized, highly reactive reagents or catalysts to overcome the steric hindrance. researchgate.net Conversely, this steric shielding could be exploited to achieve selective reactions at other positions of the molecule.

The derivatization of this compound can lead to a variety of interesting compounds. For instance, conversion of the alcohol to a good leaving group, such as a tosylate or a halide, would open up possibilities for nucleophilic substitution reactions. researchgate.net The benzylic position could also be a handle for cross-coupling reactions.

The potential applications of this compound and its derivatives are largely unexplored. Benzyl alcohol and its derivatives are widely used in various industries, including pharmaceuticals, fragrances, and materials science. patsnap.compatsnap.comthechemco.comnih.gov The specific substitution pattern of this compound could impart unique properties, making it a candidate for investigation in these areas. For example, it could serve as a precursor for novel ligands for catalysis, building blocks for functional materials with specific conformational properties, or as a scaffold in medicinal chemistry. patsnap.com

An unaddressed challenge is the systematic investigation of the reactivity of this sterically hindered benzyl alcohol and the exploration of its potential as a synthon. This would require the development of efficient synthetic routes to the parent molecule and its derivatives, followed by a comprehensive study of their chemical transformations and physical properties.

Area of ExplorationPotential for this compoundUnaddressed Challenges
Reactivity Studies Investigating the influence of steric hindrance on standard alcohol reactions (e.g., oxidation, esterification, etherification).Developing synthetic methods to overcome steric hindrance and achieve high yields.
Derivatization Conversion to halides, tosylates, or other functional groups to enable further synthetic transformations. researchgate.netExploring the scope of nucleophilic substitution and cross-coupling reactions at the benzylic position.
Medicinal Chemistry Use as a scaffold for the synthesis of new biologically active compounds. patsnap.comSystematic biological screening of derivatives to identify potential therapeutic applications.
Materials Science Incorporation into polymers or other materials to impart specific properties (e.g., thermal stability, optical properties).Understanding the structure-property relationships of materials derived from this molecule.

Q & A

Q. What are the recommended synthetic routes for (2-Ethyl-4,6-dimethylphenyl)methanol, and how do reaction conditions influence yield?

The synthesis of substituted phenylmethanols typically involves multi-step organic reactions. A plausible route for this compound could start with the Friedel-Crafts alkylation of a pre-functionalized benzene derivative to introduce ethyl and methyl groups, followed by oxidation or reduction to install the methanol group. For example, describes a similar approach using ring-opening reactions of lactones with alcohols like methanol . Optimizing stoichiometry, temperature, and catalyst choice (e.g., Lewis acids for alkylation) is critical. Yields can vary significantly with solvent polarity and reaction time; for instance, prolonged heating in polar aprotic solvents (e.g., DMF) may improve substitution efficiency but risk side reactions.

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns on the aromatic ring and verify the methanol group (e.g., 1^1H NMR for methyl/ethyl protons, 13^{13}C NMR for quaternary carbons).
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated in for a related compound, which provided precise bond angles and crystal packing data (space group P21/cP2_1/c, β = 93.71°) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., via [M+H]+^+ or [M−H]^- peaks), as shown in for a dichlorinated analog .

Q. How can researchers purify this compound, and what challenges arise during crystallization?

Purification often involves recrystallization or column chromatography. highlights crystallization from ethanol for a structurally similar compound, yielding transparent plate-like crystals . Challenges include:

  • Solvent Selection : Polar solvents (e.g., methanol/water mixtures) may enhance solubility but complicate crystal growth.
  • Impurity Removal : Co-eluting byproducts (e.g., unreacted starting materials) require careful gradient elution in chromatography.

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under oxidative or reductive conditions?

The steric hindrance from the ethyl and methyl groups likely protects the methanol moiety from oxidation to carboxylic acids or aldehydes, a trend observed in for amino-fluorinated analogs . Under reductive conditions (e.g., NaBH4_4), the methanol group may remain intact, while electrophilic sites on the aromatic ring (if present) could undergo hydrogenation. Computational studies (e.g., DFT) could model charge distribution to predict reactivity.

Q. How does the steric and electronic environment of this compound influence its use in cross-coupling reactions?

Q. What contradictions exist in reported spectral data for substituted phenylmethanols, and how can they be resolved?

Discrepancies in NMR shifts or melting points may arise from polymorphic forms or solvent effects. For example, reports a melting point of 192.9–193.5°C for a dichlorinated Schiff base, differing from literature values by 30°C due to crystallization solvent choices . Researchers should cross-validate data using multiple techniques (e.g., IR for functional groups, TGA for thermal stability).

Q. What role does this compound play in synthesizing bioactive or materials science compounds?

Substituted phenylmethanols are common intermediates in medicinal chemistry. For instance, describes a related imidazopyridine derivative with potential therapeutic applications, where the ethyl-dimethylphenyl group contributes to hydrophobic interactions with biological targets . In materials science, such compounds could serve as ligands for metal-organic frameworks (MOFs), leveraging their rigid aromatic backbone.

Methodological Considerations

Q. How should researchers handle air- or moisture-sensitive derivatives of this compound?

  • Storage : Under inert atmosphere (N2_2 or Ar) at –20°C, as recommended in for methanol-sensitive compounds .
  • Reaction Setup : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Protecting Groups : Temporarily protect the methanol hydroxyl with silyl ethers (e.g., TBSCl) during electrophilic substitutions.
  • Directed Ortho-Metalation : Use directing groups (e.g., DMG) to control regioselectivity, as seen in for boronylation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.